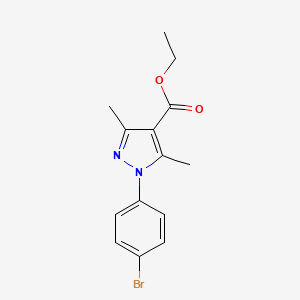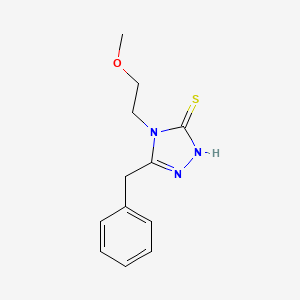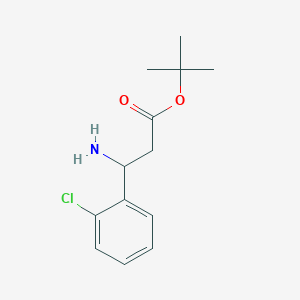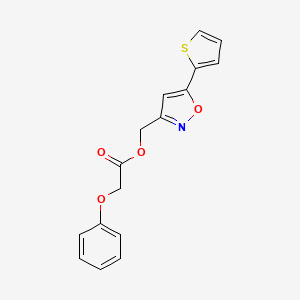![molecular formula C22H18N2O3S B2711565 5-Phenyl-3-thiophen-2-yl-2-o-tolyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione CAS No. 470694-86-1](/img/structure/B2711565.png)
5-Phenyl-3-thiophen-2-yl-2-o-tolyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Phenyl-3-thiophen-2-yl-2-o-tolyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the pyrroloisoxazole family of compounds, which have been shown to exhibit a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
Electronic and Optical Applications
Electron Transport Layers in Solar Cells : A derivative of the compound, described as a novel alcohol-soluble n-type conjugated polyelectrolyte, has been synthesized and applied as an electron transport layer in inverted polymer solar cells. This application takes advantage of the electron-deficient nature of the diketopyrrolopyrrole (DPP) backbone, which is a part of the compound's structure, to enhance power conversion efficiency in solar cells (Hu et al., 2015).
Optoelectronic Properties : The compound's derivatives show promising optoelectronic properties and high electron mobility, making them suitable for use in organic solar cells (Gupta et al., 2017).
Corrosion Inhibition
- Carbon Steel Corrosion Inhibition : Derivatives of the compound have been found to act as good corrosion inhibitors for carbon steel in acidic environments, displaying high inhibition efficiency and chemisorption on steel surfaces (Zarrouk et al., 2015).
Polymer Synthesis and Properties
Highly Luminescent Polymers : Polymers containing tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione units, similar in structure to the compound, are synthesized and characterized by strong fluorescence and high quantum yield, suitable for electronic applications (Zhang & Tieke, 2008).
Electrochemical Polymerization : Derivatives of the compound have been synthesized and electrochemically polymerized, with studies on their optical and electronic properties, indicating potential applications in conjugated polymers with low oxidation potential and reversible electrochromic properties (Zhang, Tieke, Forgie, & Skabara, 2009).
Chemiluminescence
- Chemiluminescent Properties : Some derivatives of the compound exhibit chemiluminescent properties and are capable of glowing in specific conditions, making them useful in molecular engineering for applications such as sensors and imaging technologies (Algi, Oztas, Tirkeş, Cihaner, & Algi, 2017).
Organic Electronics
- Phosphorescent Organic Light Emitting Diodes (PhOLEDs) : The electron-accepting nature of thieno[3,4-c]pyrrole-4,6-dione, a core part of the compound's structure, has been used in designing host materials for PhOLEDs, showing high efficiency in red PhOLED devices (Kautny et al., 2017).
Eigenschaften
IUPAC Name |
2-(2-methylphenyl)-5-phenyl-3-thiophen-2-yl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S/c1-14-8-5-6-11-16(14)24-19(17-12-7-13-28-17)18-20(27-24)22(26)23(21(18)25)15-9-3-2-4-10-15/h2-13,18-20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQSLDWANSFMYCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(C3C(O2)C(=O)N(C3=O)C4=CC=CC=C4)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-allyl-4-(1-(2-(2,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2711482.png)
![6-Methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxylic acid](/img/structure/B2711483.png)

![N-[2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutyl]but-2-ynamide](/img/structure/B2711485.png)


![4-iodo-1-isobutyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2711492.png)





amine](/img/structure/B2711503.png)
